molecular formula C11H14N2 B13879875 N,N-dimethyl-3,4-dihydroisoquinolin-5-amine

N,N-dimethyl-3,4-dihydroisoquinolin-5-amine

Cat. No.: B13879875
M. Wt: 174.24 g/mol
InChI Key: WMAYBAZXQSCZKB-UHFFFAOYSA-N
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Description

N,N-dimethyl-3,4-dihydroisoquinolin-5-amine is a chemical compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3,4-dihydroisoquinolin-5-amine typically involves the N-alkylation of 3,4-dihydroisoquinoline derivatives. One common method is the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3,4-dihydroisoquinolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form iminium salts.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield iminium salts, while reduction can produce various reduced isoquinoline derivatives.

Scientific Research Applications

N,N-dimethyl-3,4-dihydroisoquinolin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-3,4-dihydroisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-3,4-dihydroisoquinoline
  • 3,4-dihydroisoquinolin-1-amine
  • N-alkylated 3,4-dihydroisoquinolinones

Uniqueness

N,N-dimethyl-3,4-dihydroisoquinolin-5-amine is unique due to its specific substitution pattern and the presence of the dimethylamino group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

N,N-dimethyl-3,4-dihydroisoquinolin-5-amine

InChI

InChI=1S/C11H14N2/c1-13(2)11-5-3-4-9-8-12-7-6-10(9)11/h3-5,8H,6-7H2,1-2H3

InChI Key

WMAYBAZXQSCZKB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1CCN=C2

Origin of Product

United States

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